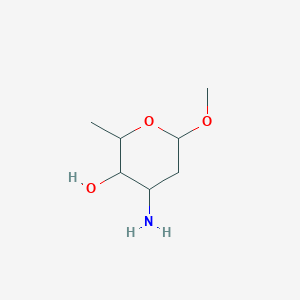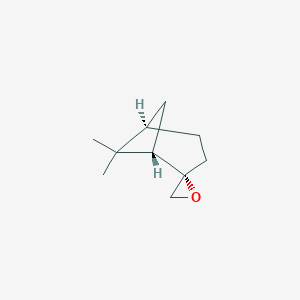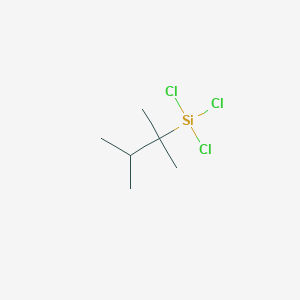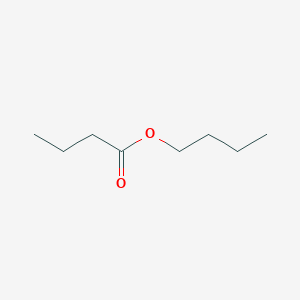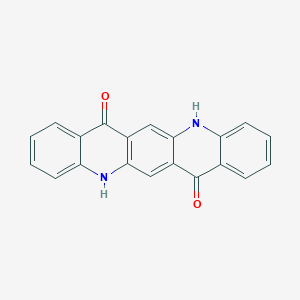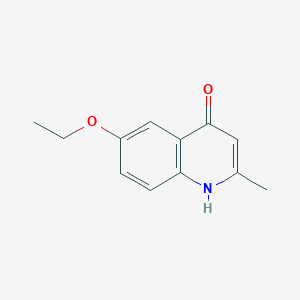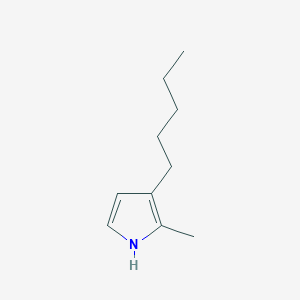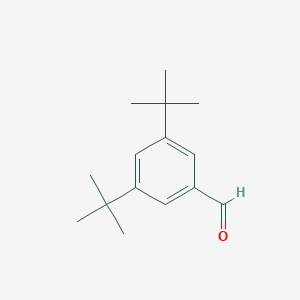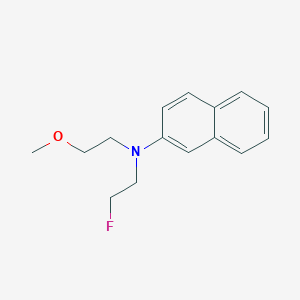
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as NFEEMA and is a derivative of 2-naphthylamine. The synthesis of NFEEMA is relatively simple and can be achieved through a few different methods.
Mechanism Of Action
The mechanism of action of NFEEMA is not fully understood. However, studies have shown that NFEEMA can inhibit the activity of enzymes that are involved in cancer cell growth. Additionally, NFEEMA has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical And Physiological Effects
Studies have shown that NFEEMA can have a variety of biochemical and physiological effects. In addition to its anti-cancer and antioxidant properties, NFEEMA has been shown to have anti-inflammatory properties. Additionally, NFEEMA has been shown to have a protective effect on the liver, which may make it useful in the treatment of liver disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using NFEEMA in lab experiments is its relative ease of synthesis. Additionally, NFEEMA has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of using NFEEMA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on NFEEMA. One area of research is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of NFEEMA. Finally, more research is needed to explore the potential use of NFEEMA in the treatment of other diseases such as liver disease and inflammatory disorders.
In conclusion, NFEEMA is a chemical compound that has been widely studied for its potential use in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-cancer, antioxidant, and anti-inflammatory properties. While there are limitations to using NFEEMA in lab experiments, there are several future directions for research that could lead to new applications for this compound.
Synthesis Methods
The synthesis of NFEEMA can be achieved through a few different methods. One of the most common methods is through the reaction of 2-naphthylamine with 2-fluoroethylamine and 2-methoxyethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
Scientific Research Applications
NFEEMA has been studied for its potential use in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that NFEEMA has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, NFEEMA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
15314-55-3 |
|---|---|
Product Name |
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- |
Molecular Formula |
C15H18FNO |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-N-(2-methoxyethyl)naphthalen-2-amine |
InChI |
InChI=1S/C15H18FNO/c1-18-11-10-17(9-8-16)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
MKNLLUJCQUUBOI-UHFFFAOYSA-N |
SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
Other CAS RN |
15314-55-3 |
synonyms |
N-(2-Fluoroethyl)-N-(2-methoxyethyl)-2-naphthalenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



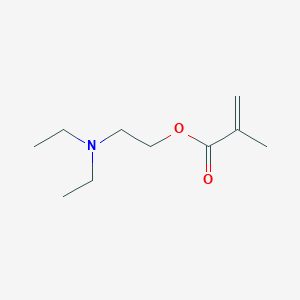
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
